2,4,6-Tributyl-1,3,5-triazinane
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Overview
Description
2,4,6-Tributyl-1,3,5-triazinane is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring The specific structure of this compound features three butyl groups attached to the nitrogen atoms, making it a substituted triazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tributyl-1,3,5-triazinane typically involves the cyclotrimerization of butyl-substituted nitriles in the presence of a suitable catalyst. One common method is the reaction of butylamine with formaldehyde under acidic conditions, followed by cyclization to form the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as Lewis acids or transition metal complexes can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tributyl-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the triazine under mild conditions, often in the presence of a base.
Major Products Formed:
Oxidation: Triazine oxides.
Reduction: Saturated triazine derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tributyl-1,3,5-triazinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,4,6-Tributyl-1,3,5-triazinane involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The butyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2,4,6-Trimethyl-1,3,5-triazinane: Similar structure but with methyl groups instead of butyl groups.
2,4,6-Tris(phenyl)-1,3,5-triazinane: Contains phenyl groups, leading to different chemical properties and applications.
2,4,6-Tris(alkoxy)-1,3,5-triazinane: Substituted with alkoxy groups, used in different industrial applications.
Uniqueness: 2,4,6-Tributyl-1,3,5-triazinane is unique due to its specific substitution pattern with butyl groups, which imparts distinct chemical and physical properties. Its lipophilicity and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications.
Properties
CAS No. |
40899-06-7 |
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Molecular Formula |
C15H33N3 |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
2,4,6-tributyl-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3/c1-4-7-10-13-16-14(11-8-5-2)18-15(17-13)12-9-6-3/h13-18H,4-12H2,1-3H3 |
InChI Key |
AZGFJSHXPXAAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1NC(NC(N1)CCCC)CCCC |
Origin of Product |
United States |
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